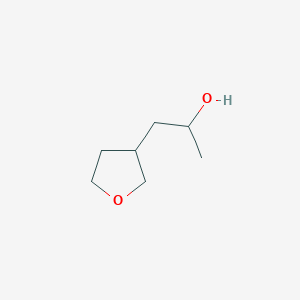

![molecular formula C23H22N4O2 B2561290 6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 371144-66-0](/img/structure/B2561290.png)

6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

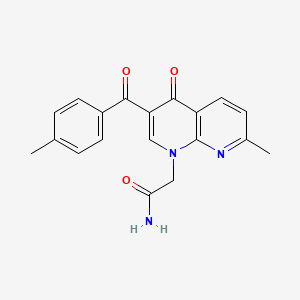

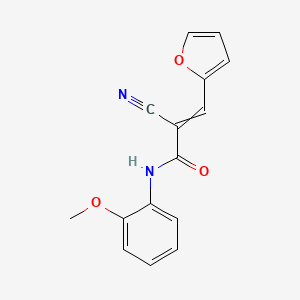

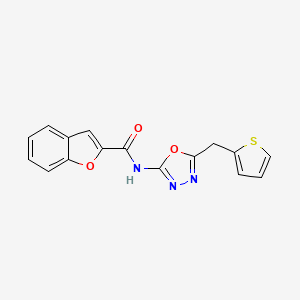

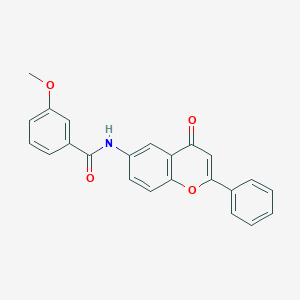

“6-Amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a complex organic compound . It’s part of a class of compounds known as dihydropyrano[2,3-c]pyrazoles .

Synthesis Analysis

The synthesis of similar compounds has been achieved using disulfonic acid imidazolium chloroaluminate as a catalyst . This method involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate at 80 °C under solvent-free conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared spectroscopy can be used to identify functional groups, while X-ray Diffraction can provide information about the crystal structure .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex, often involving multiple components and catalysts . For instance, nano-eggshell/Ti (IV) has been used as a catalyst for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the compound .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Antiviral Activity: Research has shown that derivatives of this compound exhibit substantial antiviral activity . Scientists are exploring its potential as a lead compound for developing novel antiviral drugs.

Heterogeneous Catalysis

Synthesis of Dihydropyrano[2,3-c]pyrazoles: The compound can be synthesized using disulfonic acid imidazolium chloroaluminate as a dual and heterogeneous catalyst. This green and efficient method involves a one-pot multi-component condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate .

Organic Synthesis

Four-Component Reaction: Researchers have achieved a simple and highly efficient synthesis of 6-amino-4-aryl-2,4-dihydro-3-phenyl pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. This involves a one-pot, four-component reaction with aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile .

Lewis Acid Catalysis

Proposed Mechanism: The compound can participate in a reaction catalyzed by NEST (a Lewis acid), leading to the formation of dihydropyrano[2,3-c]pyrazoles. The proposed mechanism involves the condensation of hydrazine hydrate and ethyl acetoacetate .

Orientations Futures

Mécanisme D'action

The mechanism of action of these compounds generally involves interaction with specific cellular targets, leading to modulation of certain biochemical pathways. The exact targets and pathways would depend on the specific substituents present in the pyrano[2,3-c]pyrazole molecule .

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also be influenced by the specific chemical structure of the compound. Factors such as solubility, permeability, stability, and metabolic susceptibility play a crucial role in determining the bioavailability of the compound .

The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, presence of other substances, etc. These factors can affect the stability of the compound, its interaction with the target, and its overall efficacy .

Propriétés

IUPAC Name |

6-amino-4-(4-methoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-3-7-19-21-20(15-10-12-17(28-2)13-11-15)18(14-24)22(25)29-23(21)27(26-19)16-8-5-4-6-9-16/h4-6,8-13,20H,3,7,25H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPARMRIXAFNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Azidomethyl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B2561211.png)

![N-(4-ethoxyphenyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2561214.png)

![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2561229.png)